An In-depth Technical Guide to 3-(Ethylamino)propanenitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(Ethylamino)propanenitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Ethylamino)propanenitrile, identified by the CAS number 21539-47-9 , is a bifunctional organic molecule featuring both a secondary amine and a nitrile group.[1][2][3][4] This unique structural arrangement imparts a versatile chemical reactivity, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, key chemical reactions, safety considerations, and potential applications in research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-(Ethylamino)propanenitrile is essential for its effective use in a laboratory or industrial setting. While some experimental data is limited, a combination of computational predictions and comparative analysis with structurally similar compounds allows for a reliable property profile.
Core Identification
| Identifier | Value | Source |
| CAS Number | 21539-47-9 | [1][2][3][4] |
| Molecular Formula | C₅H₁₀N₂ | [1][2][4] |
| Molecular Weight | 98.15 g/mol | [1][4] |
| IUPAC Name | 3-(ethylamino)propanenitrile | [1] |
| Synonyms | 3-(Ethylamino)propionitrile, N-Ethyl-β-alaninenitrile, N-(2-Cyanoethyl)ethylamine | [1] |
Physicochemical Data
| Property | Value (with notes) | Source |
| Physical Form | Assumed to be a liquid at room temperature | Inferred from related compounds[5] |
| Boiling Point | Estimated: ~180-190 °C | Based on 3-(Methylamino)propionitrile (182-186 °C)[5] |
| Melting Point | Not available | |
| Density | Estimated: ~0.88 g/mL | Based on 3-(Methylamino)propionitrile (0.899 g/mL)[5] |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from structure |
| LogP | 0.50958 | [4] |
Synthesis of 3-(Ethylamino)propanenitrile
The primary and most direct route for the synthesis of 3-(Ethylamino)propanenitrile is the Michael addition of ethylamine to acrylonitrile. This reaction is a classic example of a conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated nitrile.
Experimental Protocol: Michael Addition of Ethylamine to Acrylonitrile
Objective: To synthesize 3-(Ethylamino)propanenitrile.
Materials:
-
Ethylamine (aqueous solution or as a gas)
-
Acrylonitrile
-
A suitable solvent (e.g., water, ethanol, or no solvent)
-
Reaction flask
-
Stirring apparatus
-
Cooling bath (if necessary)
-
Distillation apparatus for purification
Procedure:
-
In a well-ventilated fume hood, charge a reaction flask with acrylonitrile.
-
Slowly add ethylamine to the acrylonitrile with stirring. The reaction is exothermic, and a cooling bath may be necessary to maintain a controlled temperature.
-
The reaction mixture is typically stirred at room temperature or with gentle heating for several hours to ensure completion.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the crude product is purified by distillation under reduced pressure to yield pure 3-(Ethylamino)propanenitrile.
Causality Behind Experimental Choices: The use of a slight excess of the amine can help to ensure the complete consumption of the acrylonitrile. The choice of solvent can influence the reaction rate and work-up procedure. Performing the reaction neat (without solvent) is often feasible.
Caption: Synthesis of 3-(Ethylamino)propanenitrile.
Chemical Reactivity and Transformations
The chemical behavior of 3-(Ethylamino)propanenitrile is dictated by its two functional groups: the secondary amine and the nitrile.
Reactions of the Amine Group
The secondary amine is nucleophilic and basic, readily undergoing reactions with electrophiles.
-
Alkylation and Acylation: The amine can be further alkylated or acylated to introduce a variety of substituents.
-
Salt Formation: As a base, it will react with acids to form the corresponding ammonium salts, a property that can be exploited for purification.
Reactions of the Nitrile Group
The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom and can also be reduced.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-(ethylamino)propanoic acid) via an intermediate amide.[6][7]
-
Reduction: The nitrile can be reduced to a primary amine (N-ethylpropane-1,3-diamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[8]
Caption: Key reactions of 3-(Ethylamino)propanenitrile.
Applications in Research and Drug Development
While specific, high-profile applications of 3-(Ethylamino)propanenitrile in marketed drugs are not widely documented, its structural motifs are of significant interest to medicinal chemists.
-
Scaffold for Library Synthesis: The bifunctional nature of this molecule makes it an ideal starting material for the creation of diverse chemical libraries for high-throughput screening.
-
Intermediate in Pharmaceutical Synthesis: Aminonitriles are key intermediates in the synthesis of various pharmaceutical agents. For instance, a related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key intermediate in the preparation of the fluoroquinolone antibiotic PF-00951966.[9]
-
Bioisosteric Replacement: The nitrile group can act as a bioisostere for a carbonyl group, influencing the polarity and hydrogen bonding capabilities of a molecule.
Safety and Handling
3-(Ethylamino)propanenitrile is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[10]
Hazard Identification
| Hazard | GHS Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[10] |
| Skin Corrosion/Irritation | Causes skin irritation.[10] |
| Eye Damage/Irritation | Causes serious eye irritation.[10] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[10] |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[10]
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.[10]
-
Respiratory Protection: Use a respirator if ventilation is inadequate.[10]
First Aid Measures
-
Inhalation: Move the person to fresh air and seek medical attention.[10]
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[10]
Spectroscopic Data
For structural confirmation and purity assessment, the following spectroscopic data are characteristic of 3-(Ethylamino)propanenitrile.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and two methylene groups (triplets), and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the nitrile carbon, and the four other distinct carbon atoms. |
| IR Spectroscopy | A characteristic sharp absorption band for the C≡N stretch (around 2240 cm⁻¹), and N-H stretching and bending vibrations.[1] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 98.15 g/mol . |
Conclusion
3-(Ethylamino)propanenitrile is a versatile and reactive molecule with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the dual reactivity of its amine and nitrile functionalities make it a valuable building block for the creation of more complex molecules. A thorough understanding of its properties and safe handling procedures is crucial for its effective and responsible use in a research and development setting. Further exploration of its applications in targeted drug discovery programs is a promising area for future investigation.
References
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Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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3-(ETHYLAMINO)PROPIONITRILE Safety Data Sheet. (2011, February 11). Georganics. Retrieved January 8, 2026, from [Link]
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3-(Ethylamino)propionitrile. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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Propanenitrile, 3-(methylamino)-. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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2-(Ethylamino)propanenitrile. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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Propanenitrile, 3-(ethylphenylamino)-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
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Synthesis of 3-substituted propanenitriles. (n.d.). Supporting Information. Retrieved January 8, 2026, from [Link]
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Propanenitrile, 3-(methylamino)-. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]
- Process for the preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amino)-ß-oxo-1-piperidinepropanenitrile and its salts. (2016, May 5). Google Patents.
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3-[4-(Ethylamino)phenyl]propanenitrile. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
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Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 8, 2026, from [Link]
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Reducing nitriles to primary amines. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]
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Synthesis of novel N-protected β3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step. (2007, August). ResearchGate. Retrieved January 8, 2026, from [Link]
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Hydrolysing nitriles. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]
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Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
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Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009, March 6). PubMed. Retrieved January 8, 2026, from [Link]
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Hydrolysis of Nitriles. (2018, April 21). YouTube. Retrieved January 8, 2026, from [Link]
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